molecular formula C15H16S B7991641 3-(3-iso-Propylphenyl)thiophenol

3-(3-iso-Propylphenyl)thiophenol

Cat. No.: B7991641
M. Wt: 228.4 g/mol
InChI Key: QLDJFKHOTVWGTC-UHFFFAOYSA-N
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Description

3-(3-iso-Propylphenyl)thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a phenyl ring. This particular compound features an iso-propyl group attached to the phenyl ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:

Industrial Production Methods

Industrial production of thiophenols often involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the desired yield, purity, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: Thiophenols can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Coupling Reactions: Thiophenols can undergo coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Substitution: Various nucleophiles depending on the desired product

    Coupling: Copper catalysts (CuI), bases (K2CO3), solvents (DMF)

Major Products Formed

    Disulfides: Formed through oxidation

    Biaryl Compounds: Formed through coupling reactions

Scientific Research Applications

3-(3-iso-Propylphenyl)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-iso-Propylphenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, influencing their function. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the iso-propyl group.

    4-Methylthiophenol: A thiophenol derivative with a methyl group at the para position.

    2,4-Dimethylthiophenol: A thiophenol derivative with two methyl groups at the ortho and para positions.

Uniqueness

3-(3-iso-Propylphenyl)thiophenol is unique due to the presence of the iso-propyl group, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-propan-2-ylphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-11(2)12-5-3-6-13(9-12)14-7-4-8-15(16)10-14/h3-11,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDJFKHOTVWGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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